molecular formula C10H7NO2 B14146989 6-(pyridin-3-yl)-2H-pyran-2-one CAS No. 374700-79-5

6-(pyridin-3-yl)-2H-pyran-2-one

Cat. No.: B14146989
CAS No.: 374700-79-5
M. Wt: 173.17 g/mol
InChI Key: KVSOUDFOHIENPY-UHFFFAOYSA-N
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Description

6-(pyridin-3-yl)-2H-pyran-2-one is a heterocyclic compound that features a pyridine ring fused to a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-3-yl)-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-acetylpyridine with suitable aldehydes or ketones in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques are employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxides.

    Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran structure.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(pyridin-3-yl)-2H-pyran-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(pyridin-3-yl)-2H-pyran-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(pyridin-3-yl)-2H-pyran-2-one stands out due to its unique combination of a pyridine and pyranone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

374700-79-5

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6-pyridin-3-ylpyran-2-one

InChI

InChI=1S/C10H7NO2/c12-10-5-1-4-9(13-10)8-3-2-6-11-7-8/h1-7H

InChI Key

KVSOUDFOHIENPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC(=C1)C2=CN=CC=C2

Origin of Product

United States

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